molecular formula C7H12O B12553616 2-Methylhex-3-enal

2-Methylhex-3-enal

Cat. No.: B12553616
M. Wt: 112.17 g/mol
InChI Key: XIPAVEJROWUIHG-SNAWJCMRSA-N
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Description

2-Methylhex-3-enal is an organic compound with the molecular formula C₇H₁₂O It is an aldehyde with a double bond located at the third carbon atom and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the enolate intermediate. The reaction proceeds as follows:

  • Formation of the enolate intermediate from 2-methylbutanal.
  • Nucleophilic addition of the enolate to acetaldehyde.
  • Dehydration of the aldol product to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts such as solid bases or metal oxides may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-3-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, 2-methylhex-3-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Addition: Halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl)

Major Products Formed

    Oxidation: 2-Methylhex-3-enoic acid

    Reduction: 2-Methylhex-3-enol

    Addition: this compound derivatives with halogen or hydrogen halide addition

Scientific Research Applications

2-Methylhex-3-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma and flavor profile.

Mechanism of Action

The mechanism of action of 2-methylhex-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the molecule allows for additional interactions with electrophiles, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhex-2-enal: Similar structure but with the double bond at the second carbon atom.

    3-Methylhex-3-enal: Similar structure but with the methyl group at the third carbon atom.

    2-Methylpent-3-enal: Similar structure but with a shorter carbon chain.

Uniqueness

2-Methylhex-3-enal is unique due to its specific arrangement of the double bond and the methyl group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and the fragrance industry.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-2-methylhex-3-enal

InChI

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h4-7H,3H2,1-2H3/b5-4+

InChI Key

XIPAVEJROWUIHG-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/C(C)C=O

Canonical SMILES

CCC=CC(C)C=O

Origin of Product

United States

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